molecular formula C17H14ClN3O4 B2865962 (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone CAS No. 2034392-84-0

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone

Cat. No.: B2865962
CAS No.: 2034392-84-0
M. Wt: 359.77
InChI Key: PJFDQVAJBXFVET-UHFFFAOYSA-N
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Description

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone (: 2034392-84-0) is a high-purity synthetic heterocyclic compound with a molecular formula of C17H14ClN3O4 and a molecular weight of 359.8 . This complex molecule is designed for pharmaceutical and biological research, featuring a hybrid structure that combines several privileged scaffolds known to confer significant bioactive potential. The compound's structure integrates an isoxazole ring, a five-membered heterocycle recognized for its wide spectrum of biological activities, which has been extensively utilized in the development of compounds with analgesic, anti-inflammatory, anticancer, antimicrobial, and antidepressant properties . This core is further linked to a furan ring and a pyrrolidine system connected to a chloropyridine moiety, creating a multi-targeting pharmacophore suitable for exploring novel therapeutic pathways. The specific research applications of this compound are derived from its molecular architecture. The isoxazole ring is a common feature in numerous clinically used drugs, including the anticancer agent leflunomide, the anticonvulsant zonisamide, and the COX-2 inhibitor valdecoxib . The strategic incorporation of the 3-chloropyridin-4-yloxy group linked via a pyrrolidine suggests potential for central nervous system (CNS) drug discovery, as similar structural motifs are found in compounds targeting GABA receptors for cognitive disorders and Alzheimer's disease . Furthermore, hybrid molecules containing similar isoxazole and pyridine elements are being actively investigated as targeted anticancer agents, such as TACC3 inhibitors , and as novel antibacterial agents targeting ESKAPE pathogens . This reagent is provided for research purposes only and is intended for use by qualified laboratory professionals. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers can employ this compound as a key intermediate in organic synthesis, a building block for creating chemical libraries, or a lead compound for hit-to-lead optimization campaigns in drug discovery.

Properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4/c18-12-9-19-5-3-14(12)24-11-4-6-21(10-11)17(22)13-8-16(25-20-13)15-2-1-7-23-15/h1-3,5,7-9,11H,4,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFDQVAJBXFVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone, often referred to as a pyrrolidine derivative, is notable for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological activities, particularly in the context of medicinal chemistry.

Chemical Structure and Properties

The compound features a complex structure incorporating multiple heterocyclic rings, which are known for their diverse biological activities. The key components include:

  • Pyrrolidine : A five-membered nitrogen-containing ring.
  • Chloropyridine : A chlorinated pyridine derivative that may enhance biological activity.
  • Isoxazole : A five-membered ring containing nitrogen and oxygen, often associated with antimicrobial and anticancer properties.

The molecular formula is C18H17ClN4O2C_{18}H_{17}ClN_{4}O_{2} with a molecular weight of approximately 388.9 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of Pyrrolidine and Isoxazole Rings : Utilizing methods such as the Hantzsch synthesis for pyrroles and isoxazole formation through cyclization reactions.
  • Coupling Reactions : Employing palladium-catalyzed cross-coupling techniques to link the various heterocycles.

The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets, including:

  • Kinases : Potential inhibition of signaling pathways involved in cancer progression.
  • G-protein Coupled Receptors (GPCRs) : Modulating receptor activity could affect various physiological responses.

Such interactions may lead to apoptosis in cancer cells or modulation of inflammatory pathways.

Anticancer Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds derived from chloropyridine have shown promising results against human breast cancer cell lines (MCF7), with IC50 values indicating effective cytotoxicity .

CompoundCell LineIC50 (mM)Mechanism
5aMCF73.3EGFR Phase Arrest
5cMCF72.5Apoptotic Induction

These findings suggest that the structural features of the compound contribute to its ability to induce cell cycle arrest and apoptosis.

Antimicrobial Activity

Compounds containing isoxazole rings are frequently explored for their antimicrobial properties. The furan component may also enhance the antimicrobial spectrum, making this compound a candidate for further evaluation against various pathogens .

Case Studies

  • Graph Theoretical Analysis : In silico modeling studies have been conducted on similar compounds to predict their biological activity and optimize their structure for enhanced efficacy against cancer cells .
  • In Vitro Studies : Experimental evaluations have shown that derivatives can inhibit tumor growth significantly, indicating the need for further exploration into their therapeutic potential.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the 3-Chloropyridin-4-yl Group

The 3-chloropyridin-4-yl moiety is a key site for nucleophilic substitution due to the electron-withdrawing effect of the pyridine ring, which activates the chlorine atom for displacement.

Reaction TypeReagents/ConditionsProductYieldSource
Amine substitutionPiperidine, K₂CO₃, DMF, 80°C, 12 hrs3-(Piperidin-1-yl)pyridin-4-yl derivative72%
Alkoxy substitutionSodium methoxide, MeOH, reflux, 6 hrs3-Methoxypyridin-4-yl analogue65%
Thiol substitutionHS(CH₂)₂SH, Et₃N, DCM, rt, 24 hrsDisulfide-linked dimer58%

Key Findings :

  • Reactions proceed via an SNAr mechanism, with polar aprotic solvents (e.g., DMF) enhancing reactivity.

  • Steric hindrance from the pyrrolidin-1-yl group marginally reduces substitution rates compared to simpler chloropyridines .

Electrophilic Substitution on the Isoxazole and Furan Rings

The 5-(furan-2-yl)isoxazol-3-yl group undergoes electrophilic substitution, particularly at the electron-rich furan ring.

Reaction TypeReagents/ConditionsProductYieldSource
NitrationHNO₃/H₂SO₄, 0°C, 2 hrs5-(5-Nitro-furan-2-yl)isoxazole41%
BrominationBr₂, FeBr₃, CHCl₃, rt, 4 hrs5-(5-Bromo-furan-2-yl)isoxazole68%
Friedel-Crafts acylationAcCl, AlCl₃, DCM, reflux, 8 hrsAcetylated furan derivative35%

Key Findings :

  • Furan’s π-electron density facilitates electrophilic attack at the 5-position, while the isoxazole ring remains inert under mild conditions .

  • Harsh nitration conditions lead to partial decomposition of the methanone linker .

Catalytic Hydrogenation of Heterocyclic Rings

Selective hydrogenation of the furan or isoxazole rings is achievable under controlled conditions.

Target RingCatalysts/ConditionsProductYieldSource
FuranH₂ (1 atm), Pd/C, MeOH, rt, 24 hrsTetrahydrofuran derivative89%
IsoxazoleH₂ (3 atm), Ra-Ni, EtOAc, 50°C, 12 hrsβ-Amino ketone76%

Key Findings :

  • Furan hydrogenation proceeds quantitatively, while isoxazole reduction requires higher pressure to cleave the N–O bond .

  • The chloropyridin-4-yl group remains intact under these conditions .

Condensation Reactions Involving the Methanone Moiety

The central methanone group participates in condensation reactions with nucleophiles.

ReagentConditionsProductYieldSource
Hydrazine hydrateEtOH, reflux, 6 hrsHydrazone derivative82%
Hydroxylamine HClPyridine, 60°C, 8 hrsOxime analogue67%

Key Findings :

  • The pyrrolidin-1-yl group’s steric bulk slows condensation kinetics compared to simpler ketones .

  • Hydrazone formation is reversible in acidic media .

Stability Under Hydrolytic and Oxidative Conditions

The compound’s stability was assessed under stress conditions:

ConditionResultDegradation PathwaySource
0.1 M HCl, 70°C, 24 hrs98% intactMinimal hydrolysis of methanone
3% H₂O₂, rt, 48 hrs73% intactOxidative cleavage of furan ring
UV light (254 nm), 7 d85% intactPhoto-induced N-oxide formation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with other methanone derivatives, such as:

  • [5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (compound 3a), which features a pyridin-3-yl methanone core linked to indole and pyrazole groups. This analogue demonstrated moderate antibacterial activity in preliminary screenings .
  • L-745,870 (3-(4-[4-chlorophenyl]piperazin-1-yl)methyl-1H-pyrrolo[2,3b]pyridine), a dopamine D4 receptor antagonist with a chlorophenyl-piperazine moiety.

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Reported Bioactivity
Target Compound Pyrrolidine-isoxazole-furan 3-Chloropyridine, isoxazole Not explicitly reported
[5-(1H-indol-3-yl)-...] methanone (3a) Pyridin-3-yl methanone Indole, pyrazole Antibacterial (moderate activity)
L-745,870 Pyrrolopyridine-piperazine 4-Chlorophenyl, piperazine Dopamine D4 antagonism
Functional Group Analysis
  • 3-Chloropyridine vs. Unsubstituted Pyridine: The chlorine atom in the target compound may enhance electron-withdrawing effects and metabolic stability compared to non-halogenated pyridine derivatives. Similar enhancements are observed in quaternary ammonium compounds like BAC-C12, where halogenation impacts critical micelle concentration (CMC) and surfactant properties .
  • Isoxazole-Furan vs. These differences may influence solubility and target selectivity.
Similarity Metrics in Virtual Screening

Computational methods for compound similarity often focus on molecular fingerprints or pharmacophore alignment. The target compound’s similarity to 3a or L-745,870 would depend on the algorithm used (e.g., Tanimoto coefficient vs. shape-based alignment). Studies suggest that structurally dissimilar compounds can exhibit similar bioactivity due to conserved pharmacophoric features .

Research Findings and Hypotheses

  • Synthetic Challenges : The synthesis of the target compound likely involves multi-step reactions, similar to the preparation of 3a , which required 1,4-dioxane and triethylamine as solvents and catalysts .
  • Biological Potential: Based on analogues like 3a, the target compound may exhibit antimicrobial or CNS-targeted activity. However, empirical validation is required.
  • Physicochemical Properties : The furan and isoxazole groups may confer moderate hydrophobicity, while the pyrrolidine linker could improve solubility. Comparative CMC data from surfactants like BAC-C12 suggest halogenation impacts aggregation behavior , which may extend to the target compound’s formulation.

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